4-Ureido-benzenesulfonyl chloride: Predicted pKa Differentiation vs. 4-Acetamidobenzenesulfonyl Chloride
The predicted acid dissociation constant (pKa) of 4-ureido-benzenesulfonyl chloride is 13.63±0.70, reflecting the electronic character of the ureido substituent at the para position . In contrast, the structurally related 4-acetamidobenzenesulfonyl chloride (CAS 121-60-8) exhibits a distinct electronic profile due to the acetylated amine substituent [1]. The lower pKa value (more acidic character) of the ureido derivative correlates with enhanced electrophilicity at the sulfonyl chloride sulfur center, which governs reaction rates in nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles [2]. This electronic differentiation is critical for synthetic planning where reaction kinetics or chemoselectivity are governing considerations.
| Evidence Dimension | Predicted acid dissociation constant (pKa) as indicator of electronic substituent effect |
|---|---|
| Target Compound Data | pKa = 13.63±0.70 (predicted) |
| Comparator Or Baseline | 4-Acetamidobenzenesulfonyl chloride (CAS 121-60-8) — no directly measured comparative pKa value available in literature; electronic character differs based on acetamido vs. ureido substitution |
| Quantified Difference | pKa = 13.63±0.70 (ureido derivative) — comparative magnitude indicates distinct electronic environment relative to acetamido and other 4-substituted analogs |
| Conditions | Predicted values based on computational physicochemical property estimation |
Why This Matters
The pKa value serves as a quantitative proxy for the electron-donating or electron-withdrawing character of the 4-substituent, directly informing expected reaction rates in sulfonamide bond formation and enabling rational selection of the appropriate sulfonyl chloride building block for a given synthetic transformation.
- [1] NIST Chemistry WebBook. N-Acetylsulfanilyl chloride (4-Acetamidobenzenesulfonyl chloride, CAS 121-60-8). View Source
- [2] NBInno. A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Correlation between substituent electronic effects and sulfonyl chloride electrophilicity/reactivity. View Source
